1-(4-(Hydroxymethyl)phenyl)pentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30611-26-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
BYSLWXPWWUUPTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)CO |
Origin of Product |
United States |
Structural Context Within Aromatic Ketones and Benzyl Alcohols
1-(4-(Hydroxymethyl)phenyl)pentan-1-one belongs to the class of organic compounds known as aromatic ketones. hmdb.ca These are characterized by a ketone functional group attached to an aromatic ring. Specifically, it is an alkyl-phenylketone, with a pentanoyl group bonded to a phenyl ring. hmdb.camatrix-fine-chemicals.com The structure of 1-phenylpentan-1-one consists of a five-carbon chain with a ketone at the first carbon, which is also attached to a phenyl group. doubtnut.com
A distinguishing feature of this particular molecule is the presence of a hydroxymethyl group (-CH2OH) on the phenyl ring, classifying it also as a benzyl (B1604629) alcohol derivative. This dual functionality imparts the potential for diverse chemical reactivity, allowing it to participate in reactions characteristic of both ketones and alcohols. The selective oxidation of benzyl alcohols to aldehydes or ketones is a common and important transformation in organic synthesis. organic-chemistry.orgnih.gov Modern methods often employ environmentally friendly approaches, such as using Eosin Y as a photocatalyst with molecular oxygen, to achieve this conversion under mild conditions. organic-chemistry.org
The strategic placement of the hydroxymethyl group at the para-position of the phenyl ring relative to the pentanoyl chain influences the molecule's electronic properties and steric hindrance, which can affect its reactivity and potential applications.
Overview of Analogous Compounds and Their Academic Significance
The academic importance of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one can be better understood by examining its structurally similar counterparts and their roles in research.
Valerophenone and its derivatives are close analogues, sharing the core 1-phenylpentan-1-one structure. nih.gov Valerophenone itself is recognized as a plant metabolite and a volatile oil component. nih.gov Research on substituted valerophenones, such as 4'-hydroxyvalerophenone (B1679879), highlights their utility in various analytical and synthetic applications, including their separation and analysis via high-performance liquid chromatography (HPLC). molport.comsielc.com
Another class of analogous compounds with significant academic interest is the pyrovalerone family. nih.gov Pyrovalerone, or 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its analogues are potent inhibitors of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov This activity makes them valuable tools in neuroscience research for studying the mechanisms of neurotransmitter reuptake. nih.gov The synthesis of these compounds is a well-established process, often starting from commercially available ketones. nih.gov
Furthermore, simpler analogues like 1-(4-(hydroxymethyl)phenyl)ethanone (B1596247) (also known as 4-acetylbenzyl alcohol) provide insight into the fundamental chemistry of this class of compounds. nih.gov The study of such molecules contributes to a broader understanding of reaction mechanisms and the development of new synthetic methodologies. For instance, the synthesis of various N-benzyl benzo heterocyclic ketones can be achieved from aromatic aldehydes and benzyl (B1604629) alcohol derivatives under metal-free conditions, showcasing the versatility of these building blocks. researchgate.net
The table below summarizes key information about this compound and its analogous compounds, illustrating the breadth of research in this chemical space.
| Compound Name | Molecular Formula | Key Research Area/Significance |
| This compound | C12H16O2 | Aromatic ketone and benzyl alcohol for synthetic chemistry |
| Valerophenone | C11H14O | Plant metabolite, volatile oil component nih.gov |
| 4'-Hydroxyvalerophenone | C11H14O2 | Analytical and synthetic applications molport.comsielc.com |
| Pyrovalerone | C16H23NO | Potent monoamine transporter inhibitor nih.gov |
| 1-(4-(Hydroxymethyl)phenyl)ethanone | C9H10O2 | Fundamental chemical synthesis and reaction mechanisms nih.gov |
| 1-Phenyl-1,4-pentanedione | C11H12O2 | Intermediate in organic synthesis prepchem.comnih.gov |
| 4-Methyl-1-phenylpentan-1-one | C12H16O | Intermediate in the synthesis of phenone derivatives lookchem.comnist.gov |
| 4-Hydroxy-1-phenylpentan-1-one | C11H14O2 | Chemical intermediate nih.govechemi.comnih.gov |
| 3-Hydroxy-4-methyl-1-phenylpentan-1-one | C12H16O2 | Chemical intermediate pharmaffiliates.com |
This interactive table allows for a comparative overview of the structural variations and the diverse research fields these compounds impact.
Synthetic Pathways to this compound
The synthesis of this compound, a specific keto-alcohol, involves precise chemical strategies to ensure the correct arrangement of its functional groups on the aromatic ring. The methodologies for its creation can be broadly categorized into chemical synthesis and potential biocatalytic routes. Chemical approaches are often multi-stepped, requiring careful control of reaction conditions to achieve the desired product with high purity and yield.
Chemical Reactivity and Transformation of 1 4 Hydroxymethyl Phenyl Pentan 1 One
Reactivity of the Ketone Functional Group
The ketone moiety, characterized by a carbonyl group (C=O) bonded to a phenyl ring and a butyl chain, is a primary site for a variety of chemical transformations. Its electronic and steric environment dictates its reactivity towards nucleophiles and its behavior in reduction and substitution reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. A quintessential example of this reactivity is the reduction by hydride reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com In this reaction, a hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a protic solvent (such as methanol (B129727) or ethanol) yields the corresponding secondary alcohol, 1-(4-(hydroxymethyl)phenyl)pentan-1-ol. chemistryscore.comchemguide.co.uk One equivalent of sodium borohydride is capable of reducing four equivalents of a ketone. chemistryscore.com The general mechanism involves the delivery of the hydride to the carbonyl carbon, followed by protonation from the solvent. chemguide.co.uk
Chemoselective Reduction Strategies
In a molecule with multiple reducible functional groups like 1-(4-(hydroxymethyl)phenyl)pentan-1-one, achieving chemoselectivity is a significant synthetic challenge. Standard reducing agents like sodium borohydride will typically reduce both aldehydes and ketones. umn.edu While the primary alcohol is generally unreactive to NaBH₄, if it were oxidized to an aldehyde, selective reduction of the ketone would become critical.
The Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt such as cerium(III) chloride (CeCl₃), is highly effective for the chemoselective reduction of ketones in the presence of aldehydes. stackexchange.com Under these conditions, aldehydes tend to form acetals rapidly, which protects them from reduction, allowing the ketone to be reduced to a secondary alcohol. stackexchange.com Conversely, systems like NaBH₄-acetylacetone have been developed for the efficient and chemoselective reduction of aldehydes in the presence of ketones, highlighting the tunability of reagent systems. rsc.org Other reagents like sodium aminodiboranate (NaADBH) have also been shown to effectively reduce aldehydes and ketones with high efficiency. thieme-connect.deorganic-chemistry.org
Alpha-Substitution Reactions
The position alpha (α) to the ketone's carbonyl group is reactive and can undergo substitution reactions, most notably halogenation. wikipedia.org This reaction proceeds through an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack an electrophilic halogen (e.g., Br₂). libretexts.org In basic media, a base abstracts an alpha-proton to form a nucleophilic enolate anion, which then reacts with the halogen. wikipedia.org
The halogenation of unsymmetrical ketones in acidic solution typically results in the halogen adding to the more substituted alpha-carbon. libretexts.org For this compound, the primary site of halogenation would be the carbon atom between the carbonyl and the propyl chain.
The synthesis of 2-bromo-1-phenyl-pentan-1-one , an analogous compound, provides a practical example of this transformation. chemicalbook.com This reaction is a key step in the synthesis of various pharmaceutical and specialty chemical compounds. bloomtechz.com
| Reactants | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Valerophenone, Sodium Bromide | 30% Hydrochloric Acid, 30% Hydrogen Peroxide | Not specified (likely biphasic) | 20°C | 95% | chemicalbook.com |
| Valerophenone | Bromine (Br₂) or N-bromosuccinimide (NBS) | Dichloromethane or CCl₄ | 0–25°C | Not specified |
Reactivity of the Primary Alcohol (Hydroxymethyl) Functional Group
The primary benzylic alcohol (-CH₂OH) group on the phenyl ring provides a second reactive center within the molecule. Its position on the aromatic ring influences its reactivity, particularly in oxidation reactions.
Oxidation Pathways to Aldehydes and Carboxylic Acids
The primary alcohol can be oxidized to form an aldehyde and, with further oxidation, a carboxylic acid. The selective oxidation to the aldehyde is a common and valuable transformation in organic synthesis. Various methods have been developed to achieve this with high selectivity, avoiding overoxidation. organic-chemistry.orgrsc.org
Photochemical methods using catalysts like Eosin Y or thioxanthenone with molecular oxygen (O₂) as the oxidant provide a green and efficient route to oxidize benzylic alcohols to aldehydes in high yields. organic-chemistry.orgrsc.org Other methods employ oxidants like hydrogen peroxide or tert-butyl hydroperoxide catalyzed by iron complexes, which also show excellent selectivity for the aldehyde product. rsc.org Mechanistic studies suggest that for photochemical oxidations, the reaction may proceed through a hydrogen atom transfer process, generating benzyl (B1604629) radicals that react with oxygen. organic-chemistry.org It has been noted that under certain conditions, such as with an iron phthalocyaninato complex, no significant amount of carboxylic acid from overoxidation is observed. rsc.org
| Oxidant/Catalyst System | Product | Key Features | Reference |
|---|---|---|---|
| Eosin Y, Blue LED, O₂ | Aldehyde | Metal-free, mild conditions, excellent yields (68–93%). | organic-chemistry.org |
| Thioxanthenone, Air, Sunlight/Lamps | Aldehyde | Green protocol, utilizes air as the oxidant. | rsc.org |
| Iron(III) complex, H₂O₂ or TBHP | Aldehyde | High selectivity, no significant overoxidation to carboxylic acid. | rsc.org |
| NaNO₃ / P₂O₅, Ball-milling | Aldehyde | Facile, clean, and efficient solid-state method. | researchgate.net |
Esterification and Etherification Reactions
The hydroxymethyl group readily undergoes esterification when reacted with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst. vedantu.com This reaction involves the protonation of the carboxylic acid, which is then attacked by the nucleophilic oxygen of the alcohol. vedantu.com A water molecule is eliminated to form the ester. Direct esterification of benzylic alcohols with carboxylic acids can be achieved with high yields using various catalysts under mild conditions. nih.govrsc.orgresearchgate.net
Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis. This two-step process would involve first deprotonating the primary alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide ion. This alkoxide would then react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction (Sₙ2) to form the corresponding ether.
Dehydration and Elimination Reactions
The hydroxyl group of this compound, being a benzylic alcohol, can undergo dehydration to form an alkene. This elimination reaction is typically acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group, water. youtube.comchemistrysteps.comlibretexts.org The resulting carbocation intermediate, stabilized by the adjacent phenyl ring, can then lose a proton to form a double bond.
The mechanism of dehydration depends on the structure of the alcohol. libretexts.org While primary alcohols generally follow an E2 mechanism, secondary and tertiary alcohols, like the benzylic alcohol in this compound, tend to proceed through an E1 mechanism due to the stability of the carbocation intermediate. libretexts.orgmasterorganicchemistry.com The reaction is driven by heating in the presence of a strong, non-nucleophilic acid such as sulfuric acid or phosphoric acid. chemistrysteps.commasterorganicchemistry.com The use of concentrated acid favors the elimination reaction, shifting the equilibrium towards the alkene product. youtube.com
The stability of the resulting alkene is a key factor in these reactions, with more substituted alkenes being the favored products according to Zaitsev's rule. masterorganicchemistry.com In the case of this compound, dehydration would lead to the formation of a conjugated system, which adds to the driving force of the reaction.
Aromatic Ring Reactivity
The aromatic ring of this compound is subject to various substitution reactions, influenced by the directing effects of its substituents.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.com The outcome of such reactions on this compound is dictated by the electronic properties of the existing substituents: the hydroxymethyl group (-CH₂OH) and the pentanoyl group (-C(O)(CH₂)₃CH₃).
The pentanoyl group is an acyl group, which is a deactivating, meta-directing group. youtube.com It withdraws electron density from the aromatic ring through resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position. youtube.com Conversely, the hydroxymethyl group is generally considered a weak activating group and is ortho, para-directing.
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect typically dominates. However, the interplay and relative strengths of the two groups, along with steric hindrance, will determine the precise pattern of substitution. The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation, known as an arenium ion, followed by the loss of a proton to restore aromaticity. byjus.comlibretexts.org
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -CH₂OH | Weakly Activating | Ortho, Para |
| -C(O)R | Deactivating | Meta |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.orgrsc.org These reactions, such as the Suzuki-Miyaura coupling, have become central to modern organic synthesis. libretexts.orgresearchgate.net The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
For a molecule like this compound, to participate in a cross-coupling reaction, it would typically first need to be converted into a suitable coupling partner, such as an aryl halide or triflate. However, recent advancements have focused on the direct C-H activation and functionalization of aromatic rings.
A relevant transformation is C-H borylation, which introduces a boronic acid or ester group onto the aromatic ring. This can be achieved using iridium or nickel catalysts. rsc.orgnagoya-u.ac.jp Iridium-catalyzed borylation has emerged as a versatile method for the diversification of complex molecules. rsc.org The regioselectivity of this reaction can be controlled by the steric and electronic properties of the catalyst and the substrate. nih.gov For instance, bulky iridium catalysts have been developed to achieve high para-selectivity in the borylation of substituted benzenes. nih.gov The resulting borylated compound can then participate in subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new C-C bonds. acs.org
Derivatization Strategies for Chemical Analysis
To enhance the detection and analysis of this compound by chromatographic methods, derivatization is often employed. This involves chemically modifying the analyte to improve its volatility or chromatographic behavior.
For GC-MS analysis, which requires analytes to be volatile and thermally stable, the polar hydroxyl group of this compound can be derivatized. A common method is trimethylsilylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS).
The resulting TMS ether is more volatile and less polar than the original alcohol, leading to improved peak shape and resolution in GC analysis. The mass spectrum of the TMS derivative will also exhibit characteristic fragmentation patterns that can aid in structure elucidation.
While the phenyl ketone moiety in this compound provides a chromophore for UV detection in HPLC, derivatization can be used to enhance sensitivity or to introduce a chromophore if one is lacking. nih.govnih.gov For this specific compound, derivatization could target either the hydroxyl or the ketone functional group.
The hydroxyl group can be esterified with a reagent containing a strongly UV-absorbing group. The ketone can be reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone, which is highly colored and has a strong UV-Vis absorbance at a longer wavelength, moving it away from potential interferences. nih.gov The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements, such as desired detection wavelength and compatibility with the mobile phase. nih.gov
Table 2: Summary of Derivatization Strategies
| Analytical Method | Functional Group Targeted | Derivatization Method | Purpose |
| GC-MS | Hydroxyl | Trimethylsilylation | Increase volatility and thermal stability |
| HPLC-UV | Ketone | Hydrazone formation (e.g., with DNPH) | Enhance UV absorbance and shift to a longer wavelength |
| HPLC-UV | Hydroxyl | Esterification with a UV-active acid | Enhance UV absorbance |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Hydroxymethyl Phenyl Pentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing one-dimensional and two-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and constitution of 1-(4-(hydroxymethyl)phenyl)pentan-1-one.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region shows a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, while the aliphatic region displays signals for the pentanoyl chain and the benzylic hydroxymethyl group. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are compiled from analyses of analogous structures like 1-(4-(hydroxymethyl)phenyl)ethanone (B1596247) and valerophenone. nih.govnih.gov
The protons (H-2', H-6') on the aromatic ring adjacent to the electron-withdrawing carbonyl group are deshielded and appear downfield. Conversely, the protons (H-3', H-5') adjacent to the hydroxymethyl group are found at a slightly higher field. The methylene (B1212753) protons of the hydroxymethyl group typically present as a singlet, though coupling to the hydroxyl proton may occur under certain conditions. The pentanoyl chain protons show predictable splitting patterns based on their neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2', H-6' | ~7.95 | Doublet (d) | ~8.2 | 2H |
| H-3', H-5' | ~7.45 | Doublet (d) | ~8.2 | 2H |
| -CH₂OH | ~4.70 | Singlet (s) | N/A | 2H |
| -CH₂OH | Variable | Broad Singlet (br s) | N/A | 1H |
| α-CH₂ | ~2.98 | Triplet (t) | ~7.4 | 2H |
| β-CH₂ | ~1.68 | Sextet | ~7.4 | 2H |
| γ-CH₂ | ~1.39 | Sextet | ~7.5 | 2H |
| -CH₃ | ~0.92 | Triplet (t) | ~7.4 | 3H |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. Aromatic carbons have characteristic shifts between 120-150 ppm, with quaternary carbons showing distinct signals. The aliphatic carbons of the pentanoyl chain and the hydroxymethyl group appear in the upfield region of the spectrum. The predicted data is based on spectra of related compounds such as 4'-hydroxyvalerophenone (B1679879) and 1-(4-(hydroxymethyl)phenyl)ethanone. nih.govchemicalbook.comspectrabase.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~200.1 |
| C-4' | ~146.5 |
| C-1' | ~135.2 |
| C-2', C-6' | ~128.8 |
| C-3', C-5' | ~127.3 |
| -CH₂OH | ~64.5 |
| α-CH₂ | ~38.6 |
| β-CH₂ | ~27.0 |
| γ-CH₂ | ~22.5 |
| -CH₃ | ~14.0 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aliphatic protons of the pentanoyl chain (α-H with β-H, β-H with γ-H, and γ-H with the terminal methyl protons). It would also confirm the coupling between the ortho-aromatic protons (H-2'/H-6' with H-3'/H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached. It is used to definitively assign the carbon signals for all protonated carbons. For instance, the proton signal at ~2.98 ppm (α-H) would correlate with the carbon signal at ~38.6 ppm (α-C), and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments. Key expected HMBC correlations for confirming the structure include:
The α-CH₂ protons (~2.98 ppm) showing a correlation to the carbonyl carbon (C=O, ~200.1 ppm) and the quaternary aromatic carbon C-1' (~135.2 ppm).
The aromatic protons H-2' and H-6' (~7.95 ppm) showing correlations to the carbonyl carbon (C=O) and the quaternary carbon C-4'.
The hydroxymethyl protons (-CH₂OH, ~4.70 ppm) correlating to the aromatic carbons C-3', C-5', and the quaternary carbon C-4', thus confirming the position of the hydroxymethyl group on the phenyl ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
In EI-MS, the molecule is ionized and fragmented, and the resulting charged fragments are detected by their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint. The molecular weight of this compound is 192.25 g/mol , so a molecular ion peak (M⁺) would be expected at m/z 192. The fragmentation is dominated by cleavage at the carbonyl group, a characteristic feature of alkyl aryl ketones. nih.govnih.gov
Key predicted fragments include:
m/z 149: Formation of the 4-(hydroxymethyl)benzoyl cation, [C₈H₇O₂]⁺, resulting from α-cleavage of the butyl group. This is often a very prominent peak.
m/z 121: A fragment corresponding to the [HOC-C₆H₄-CO]⁺ ion, arising from further rearrangement.
m/z 107: Loss of the pentanoyl group to give the 4-(hydroxymethyl)benzyl cation, [C₇H₇O]⁺.
m/z 77: The phenyl cation, [C₆H₅]⁺, from further fragmentation of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of a molecule's elemental formula. The exact mass is calculated using the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O).
For this compound, the molecular formula is C₁₂H₁₆O₂. The calculated theoretical exact mass for the neutral molecule is 192.11503 Da. nih.govnih.gov An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The experimentally measured mass must match the theoretical value within a very narrow tolerance (typically < 5 ppm) to unequivocally confirm the elemental composition of the compound.
Hyphenated Techniques (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide both the retention time, a characteristic of its passage through the chromatographic column, and a mass spectrum, which reveals its molecular weight and fragmentation pattern.
Key fragmentation pathways for aromatic ketones often involve cleavage of the bond between the carbonyl carbon and the adjacent carbon (alpha-cleavage). libretexts.org For this compound, this would lead to the formation of a stable acylium ion. Additionally, the presence of a benzylic alcohol moiety introduces other potential fragmentation patterns. Aromatic alcohols typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu A characteristic fragmentation of benzyl (B1604629) alcohol itself under electron ionization is the loss of a hydrogen atom to form a stable [M-1]+ ion, with major fragments at m/z 79 and 108. Another common fragmentation for alcohols is the loss of a water molecule (dehydration), which would result in a peak at [M-18]+. libretexts.org
A McLafferty rearrangement is also a characteristic fragmentation for ketones with appropriate gamma-hydrogens, leading to the loss of a neutral alkene molecule. libretexts.org In the case of this compound, this would involve the transfer of a hydrogen atom from the gamma-carbon of the pentanoyl chain to the carbonyl oxygen, followed by the elimination of propene.
Table 1: Predicted GC-MS Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
| [C12H16O2]+• | 192.25 | Molecular Ion (M+) |
| [M-H2O]+• | 174.23 | Loss of water from the hydroxymethyl group |
| [C8H7O]+ | 121.05 | Acylium ion from cleavage of the pentanoyl chain |
| [C7H7O]+ | 107.05 | Fragment from cleavage at the carbonyl group |
| [C6H5CO]+ | 105.03 | Benzoyl cation |
| [C7H7]+ | 91.05 | Tropylium ion |
| [C6H5]+ | 77.04 | Phenyl cation |
This table is predictive and based on common fragmentation patterns of related functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the carbonyl group, and the aromatic ring.
The presence of the hydroxyl (-OH) group in the hydroxymethyl substituent would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding.
The carbonyl (C=O) stretching vibration of the ketone is expected to produce a strong, sharp absorption band. For acetophenone, a related compound, this peak appears around 1691 cm⁻¹. cdnsciencepub.com The conjugation of the carbonyl group with the phenyl ring in this compound would also result in an absorption in a similar region, typically between 1680 and 1700 cm⁻¹. studyraid.com
The aromatic phenyl ring will exhibit several characteristic bands. The C-H stretching vibrations of the sp²-hybridized carbons appear as weak to medium bands between 3100 cm⁻¹ and 3000 cm⁻¹. studyraid.com Aromatic C=C stretching vibrations typically produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. A para-substituted ring, as in this compound, would be expected to show a strong absorption in the 850-800 cm⁻¹ region.
The aliphatic portion of the molecule, the pentanoyl chain, will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium to Strong |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1680 | Strong |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aliphatic C-H | C-H Bend | 1465, 1375 | Medium |
| C-O | C-O Stretch | 1250 - 1000 | Medium to Strong |
| Aromatic C-H (p-substituted) | C-H Out-of-plane Bend | 850 - 800 | Strong |
This table is predictive and based on characteristic IR frequencies for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the benzoyl group, where the phenyl ring is conjugated with the carbonyl group.
Molecules containing a carbonyl group typically exhibit a weak absorption in the 270-300 nm range, which corresponds to an n→π* transition. masterorganicchemistry.com For conjugated ketones, such as acetophenone, a more intense π→π* transition is observed at a lower wavelength, around 240-250 nm. The presence of substituents on the aromatic ring can cause a shift in the absorption maximum (λmax). An auxochromic group like the hydroxymethyl substituent may lead to a slight bathochromic (red) shift to a longer wavelength. For example, the λmax of aniline (B41778) shifts from 280 nm to 203 nm upon acidification, demonstrating the significant effect of substituent changes. msuniv.ac.in
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Description |
| π→π | ~250 - 260 | Strong absorption due to the conjugated benzoyl system. |
| n→π | ~280 - 300 | Weak absorption characteristic of the carbonyl group. |
This table is an estimation based on the UV-Vis spectra of similar aromatic ketones.
X-ray Diffraction Analysis for Solid-State Molecular Conformation
X-ray diffraction, particularly single-crystal X-ray diffraction, is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While specific crystallographic data for this compound is not available, data for the closely related compound, 1-(4-Hydroxyphenyl)pentan-1-one, provides valuable insights into the likely solid-state conformation. cdnsciencepub.com
In the crystal structure of 1-(4-Hydroxyphenyl)pentan-1-one, the valeryl chain and the benzene ring are not coplanar. cdnsciencepub.com This non-planar conformation is a common feature in such molecules due to steric hindrance and the optimization of crystal packing forces. A key feature of the crystal structure of this analogue is the presence of intermolecular O-H···O hydrogen bonds, which link the molecules into chains and contribute to the stability of the crystal lattice. cdnsciencepub.com
It is highly probable that this compound would also exhibit a non-planar conformation and form intermolecular hydrogen bonds via its hydroxymethyl group, influencing its crystal packing and solid-state properties.
Table 4: Crystallographic Data for the Analogue 1-(4-Hydroxyphenyl)pentan-1-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.990 (2) |
| b (Å) | 10.454 (2) |
| c (Å) | 9.882 (2) |
| β (°) | 107.46 (3) |
| V (ų) | 984.5 (4) |
| Z | 4 |
Data obtained from the crystallographic study of the analogue 1-(4-Hydroxyphenyl)pentan-1-one. cdnsciencepub.com
Elemental Analysis and Other Analytical Methods
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₂H₁₆O₂, the theoretical elemental composition can be calculated. This data is crucial for confirming the empirical formula of a newly synthesized compound.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 74.97 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.39 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.65 |
| Total | 192.258 | 100.00 |
Other analytical methods, such as X-ray fluorescence (XRF) analysis, could also be employed. XRF is a non-destructive analytical technique used to determine the elemental composition of materials. While typically used for heavier elements, it can provide complementary information in a comprehensive analysis.
Theoretical and Computational Investigations of 1 4 Hydroxymethyl Phenyl Pentan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. unipd.it These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, energy, and other molecular attributes. unipd.it For 1-(4-(hydroxymethyl)phenyl)pentan-1-one, such calculations would offer deep insights into its stability, reactivity, and spectroscopic signatures.
Electronic Structure and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that span the entire molecule. unizin.org These calculations are crucial for understanding the distribution of electrons and predicting chemical behavior.
The electronic structure of this compound is characterized by a conjugated system involving the phenyl ring and the carbonyl group (C=O), along with a flexible alkyl chain and a hydroxyl group. Applying MO theory would involve calculating the shapes and energies of all molecular orbitals. libretexts.org
Key insights from an MO analysis would include:
Electron Density Distribution: Mapping the electron density would reveal the most electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carbonyl and hydroxyl groups are expected to have the highest electron density, making them sites for electrophilic attack or hydrogen bond acceptance.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. youtube.com For this molecule, the HOMO is likely to have significant contributions from the π-system of the benzene (B151609) ring, while the LUMO is expected to be centered on the carbonyl group's π* antibonding orbital.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical methods, particularly Density Functional Theory (DFT), can predict spectroscopic data with a high degree of accuracy, aiding in structure elucidation and characterization. mdpi.com
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding around each nucleus. pdx.edu These predicted values can then be compared to experimental spectra for signal assignment. The expected chemical shifts for this compound are based on the distinct chemical environments of its protons and carbons. chemistrysteps.com
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic (ortho to C=O) | 7.8 - 8.0 | Deshielded by the electron-withdrawing carbonyl group. |
| Aromatic (meta to C=O) | 7.4 - 7.6 | Less deshielded than ortho protons. |
| -CH₂- (benzylic alcohol) | 4.6 - 4.8 | Benzylic position and attached to an electronegative oxygen. |
| -OH | Variable (e.g., 1.5 - 4.0) | Shift is dependent on concentration, solvent, and temperature. |
| -CH₂- (alpha to C=O) | 2.9 - 3.1 | Deshielded by the adjacent carbonyl group. |
| -CH₂- (beta to C=O) | 1.6 - 1.8 | Typical alkyl region. |
| -CH₂- (gamma to C=O) | 1.3 - 1.5 | Typical alkyl region. |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (carbonyl) | 198 - 202 | Characteristic for aryl ketones. |
| Aromatic (C attached to C=O) | 135 - 138 | Quaternary carbon, deshielded. |
| Aromatic (C attached to -CH₂OH) | 145 - 148 | Quaternary carbon, deshielded by oxygen's influence. |
| Aromatic (CH, ortho to C=O) | 128 - 130 | Aromatic CH carbons. |
| Aromatic (CH, meta to C=O) | 129 - 131 | Aromatic CH carbons. |
| -CH₂- (benzylic alcohol) | 63 - 66 | Attached to electronegative oxygen. |
| -CH₂- (alpha to C=O) | 38 - 41 | Influenced by the carbonyl group. |
| -CH₂- (beta to C=O) | 26 - 29 | Typical alkyl region. |
| -CH₂- (gamma to C=O) | 22 - 25 | Typical alkyl region. |
Vibrational Frequencies: Theoretical calculations can also compute the vibrational modes of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. mdpi.com For this compound, key predicted vibrational frequencies would include a strong, sharp C=O stretch (around 1680-1700 cm⁻¹), a broad O-H stretch from the alcohol group (around 3200-3600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches (below 3000 cm⁻¹).
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic properties of single molecules, molecular modeling and dynamics simulations are used to explore the physical behavior of molecules, including their shapes and interactions over time. wustl.eduwustl.edu
Conformational Analysis and Energetic Landscapes
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net For a flexible molecule like this compound, there are multiple rotatable bonds, leading to a complex energetic landscape.
Key areas of conformational flexibility include:
Rotation around the bond connecting the phenyl ring and the carbonyl group.
Rotation around the C-C single bonds of the pentanone side chain.
Orientation of the hydroxymethyl group.
Computational methods can systematically rotate these bonds and calculate the potential energy at each step. youtube.com This process generates a potential energy surface, which maps molecular geometry to stability. The lowest points on this surface correspond to the most stable conformers. The analysis would likely show that conformers minimizing steric hindrance, such as those where the bulky pentanoyl group is not eclipsing the phenyl ring, are energetically favored.
Investigation of Intermolecular Interactions
The functional groups of this compound—the hydroxyl group, the carbonyl oxygen, and the aromatic ring—allow for a variety of intermolecular interactions that dictate its physical properties.
Hydrogen Bonding: The primary intermolecular force would be hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. researchgate.net Computational models could identify the preferred hydrogen bonding networks, such as dimers or extended chains, and calculate their binding energies.
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of two rings attract each other.
Molecular dynamics (MD) simulations could be used to model a system containing many molecules of this compound. By simulating their movements over time, MD can provide insights into bulk properties like density, diffusion, and the dynamic nature of the intermolecular hydrogen bonding network. wustl.edu
Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. mit.edu By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com
For this compound, several reactions could be studied computationally:
Oxidation of the Alcohol: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid. Calculations could compare the reaction barriers for different oxidizing agents and determine the most likely reaction pathway.
Reduction of the Ketone: The carbonyl group could be reduced to a secondary alcohol. Computational studies could elucidate the stereoselectivity of this reaction when using chiral reducing agents.
Reactions at the α-Carbon: The mechanism of reactions involving the enolate form of the ketone, such as aldol (B89426) condensations or halogenation, could be explored.
For each proposed mechanism, quantum chemical calculations would determine the geometry and energy of the transition state. The energy of the transition state relative to the reactants gives the activation energy, which is the primary determinant of the reaction rate. mdpi.com This allows for a theoretical prediction of reaction kinetics and the validation of proposed mechanisms.
Computational Elucidation of Synthetic Pathways
The synthesis of this compound, while not extensively detailed in dedicated computational studies, can be theoretically elucidated by drawing parallels with the well-established mechanism of Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. masterorganicchemistry.combyjus.com Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the intricate steps of such reactions. researchgate.netresearchgate.net
The most plausible synthetic route to this compound is the Friedel-Crafts acylation of a suitably protected form of toluene (B28343) or a related phenylmethane derivative. For instance, the reaction could proceed via the acylation of (4-bromophenyl)methanol or its protected ether or ester derivative with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com Subsequent removal of the protecting group and/or reduction of the bromo-substituent would yield the final product.
Computational models of the Friedel-Crafts acylation mechanism reveal a multi-step process:
Formation of the Acylium Ion: The reaction initiates with the interaction between the acyl halide (pentanoyl chloride) and the Lewis acid catalyst (AlCl₃). The Lewis acid coordinates to the halogen atom of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage. byjus.com This leads to the formation of a highly electrophilic acylium ion (CH₃(CH₂)₃CO⁺), which is often stabilized by resonance. byjus.com
Electrophilic Attack and Formation of the σ-Complex: The electron-rich aromatic ring of the substituted benzene attacks the electrophilic carbon of the acylium ion. This step is typically the rate-determining step of the reaction as it transiently disrupts the aromaticity of the ring, leading to the formation of a high-energy intermediate known as the Wheland intermediate or σ-complex. masterorganicchemistry.com Computational studies can map the potential energy surface of this transformation, identifying the transition state leading to the σ-complex.
Deprotonation and Restoration of Aromaticity: In the final step, a weak base, often the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. masterorganicchemistry.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, allowing it to participate in further catalytic cycles. masterorganicchemistry.com
Computational investigations into related systems, such as the acylation of acetophenones, have provided valuable data on the electronic and structural properties of the reactants, intermediates, and products, which can be extrapolated to understand the synthesis of this compound. researchgate.netlookchem.com
Applications of 1 4 Hydroxymethyl Phenyl Pentan 1 One in Chemical Synthesis and Research
Role as a Synthetic Intermediate and Building Block
The utility of 1-(4-(Hydroxymethyl)phenyl)pentan-1-one as a synthetic intermediate stems from the distinct reactivity of its two functional groups. The ketone can undergo a wide range of nucleophilic additions, condensations, and redox reactions, while the hydroxymethyl group can be involved in esterifications, etherifications, and oxidations. This dual functionality allows for stepwise or, in some cases, one-pot multi-component reactions to assemble diverse molecular structures.
Precursor in the Synthesis of Diverse Organic Molecules
As a precursor, this compound offers multiple avenues for molecular elaboration. The ketone functionality can be a key reaction site for carbon-carbon bond formation. For instance, it can react with Grignard reagents or organolithium compounds to yield tertiary alcohols. Aldol (B89426) condensations with other carbonyl compounds can lead to the formation of α,β-unsaturated ketones, which are themselves important synthetic intermediates.
The hydroxymethyl group provides a handle for introducing a variety of other functionalities. It can be oxidized to an aldehyde or a carboxylic acid, creating new possibilities for subsequent reactions such as Wittig reactions or amide bond formations. Alternatively, it can be converted into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. The presence of both a ketone and a hydroxyl group on the same molecule allows for the synthesis of compounds with mixed functional group profiles, which are often sought after in medicinal chemistry and materials science. The enantioselective hydroxymethylation of related α-substituted aryl ketones has been a subject of study, highlighting the importance of this class of compounds in accessing chiral building blocks. nih.gov
Below is a table of analogous compound properties for 1-(4-Hydroxyphenyl)pentan-1-one, a structurally similar molecule. researchgate.net
| Property | Value |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
Component in the Formation of Heterocyclic Compounds
Aryl ketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The ketone carbonyl group of this compound can participate in cyclization reactions with various binucleophilic reagents to form heterocycles. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles or pyridazines. Condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of pyridines or pyrimidines through established synthetic routes like the Hantzsch pyridine (B92270) synthesis.
The hydroxymethyl group can also play a crucial role in the formation of heterocyclic rings. For instance, intramolecular cyclization could be envisioned where the hydroxyl group acts as a nucleophile, attacking an electrophilic center generated at or near the ketone functionality. While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of hydroxymethyl-substituted aryl ketones suggest their potential in constructing oxygen-containing heterocycles such as furans or pyrans.
Utility in Polymer Synthesis (analogous applications of related compounds)
The bifunctional nature of this compound makes it an interesting candidate as a monomer or a functionalizing agent in polymer chemistry. numberanalytics.com The hydroxymethyl group can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The ketone group would then be a pendant functionality along the polymer backbone. researchgate.netnih.gov
These pendant ketone groups can be used for post-polymerization modifications. researchgate.net For example, they can be converted to other functional groups, or they can be used as sites for cross-linking the polymer chains, which can significantly alter the material's properties. The reactivity of aryl vinyl ketones in polymerization reactions further underscores the potential of ketone-containing monomers in constructing carbon-backbone polymers. nii.ac.jp
Contributions to Methodological Development in Organic Chemistry
The unique structural features of this compound also make it a suitable substrate for the development and evaluation of new synthetic methodologies.
As a Model Substrate for Novel Reaction Methodologies
In the quest for new and more efficient chemical transformations, organic chemists often rely on model substrates to test the scope and limitations of a new reaction. This compound, with its two distinct and electronically coupled functional groups, can serve as an excellent model substrate for developing chemoselective reactions. For example, a new reducing agent could be tested for its ability to selectively reduce the ketone in the presence of the benzylic alcohol, or vice versa.
Furthermore, the development of catalytic systems for asymmetric synthesis could utilize this compound. A chiral catalyst could be designed to enantioselectively reduce the ketone, leading to the formation of a chiral secondary alcohol. The enantiomeric excess of the product would provide a direct measure of the catalyst's efficiency. The study of enantioselective hydroxymethylation of related aryl ketones in water highlights the ongoing efforts to develop novel and environmentally friendly synthetic methods. nih.gov
Use in Catalyst Development and Screening Protocols
The reactions of this compound can be used to screen libraries of potential catalysts for a specific transformation. For instance, in a high-throughput screening setup, this compound could be reacted with a particular reagent in the presence of a library of catalysts. The product distribution and yield would then be analyzed to identify the most effective catalyst.
The development of catalysts for cascade reactions could also benefit from using this molecule as a substrate. A single catalyst could be sought that can mediate a sequence of reactions, for example, an initial oxidation of the alcohol to an aldehyde, followed by an intramolecular aldol reaction. The successful formation of the desired product would indicate the catalyst's ability to orchestrate multiple transformations in a single pot.
Limited Information Available on this compound
Comprehensive searches for the chemical compound this compound have yielded limited specific information regarding its applications in chemical synthesis and its role as a reference standard in analytical chemistry. Publicly available scientific literature and chemical databases lack detailed research findings directly pertaining to this specific molecule.
While information is available for structurally similar compounds, such as 1-(4-(hydroxymethyl)phenyl)ethanone (B1596247) and other derivatives of phenyl pentanone, these data are not directly applicable to this compound. The structural differences, specifically the length of the alkyl chain and the presence and position of the hydroxymethyl group, significantly influence a compound's chemical properties, reactivity, and biological activity. Therefore, extrapolating data from related compounds would be scientifically inaccurate.
The search for applications in chemical synthesis did not reveal any documented synthetic routes where this compound is used as a reactant, intermediate, or catalyst. Similarly, its use as a reference standard in analytical chemistry, including for metabolite identification, is not documented in the available resources. Reference standards are crucial for the validation of analytical methods and the accurate quantification of substances in a sample. Without specific studies that utilize this compound for these purposes, no information can be provided on this topic.
Due to the absence of specific research and data for this compound, it is not possible to generate the requested article with scientifically accurate and verifiable content. Further research would be required to elucidate the properties and potential applications of this particular compound.
Future Research Directions and Perspectives for 1 4 Hydroxymethyl Phenyl Pentan 1 One
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for producing 1-(4-(Hydroxymethyl)phenyl)pentan-1-one and similar structures often rely on classical methods that may involve multiple steps, harsh reagents, and significant waste generation. A primary focus of future research will be the development of greener, more atom-economical synthetic pathways.
Key research objectives should include:
Catalytic Approaches: Investigating novel catalytic systems, including those based on earth-abundant metals or organocatalysts, for the direct acylation of (4-(hydroxymethyl)phenyl)magnesium bromide or related organometallic reagents.
Biocatalysis: Exploring enzymatic transformations, such as those using engineered ketoreductases or alcohol dehydrogenases, for stereoselective synthesis or modification, which could offer high efficiency and selectivity under mild conditions.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. This approach can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processing.
Renewable Feedstocks: Research into utilizing renewable starting materials derived from biomass to construct the phenylpentanone backbone would represent a significant advancement in sustainable chemistry.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Green Catalysis | Reduced waste, lower energy consumption, use of non-toxic metals. | Catalyst stability, activity, and recyclability. |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions. | Enzyme discovery and engineering, substrate scope limitations. |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety, potential for automation. | Reactor design, handling of solids, initial setup costs. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Development of efficient conversion pathways from biomass. |
In-depth Mechanistic Studies of its Chemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new applications. The presence of two distinct functional groups allows for a rich variety of chemical behaviors that warrant detailed investigation.
Future mechanistic studies could focus on:
Competitive Reactivity: Investigating the chemoselectivity of reactions involving both the ketone and alcohol functionalities. For example, under specific catalytic conditions, will an oxidizing agent preferentially target the alcohol or the benzylic position adjacent to the ketone?
Intramolecular Catalysis: Exploring the potential for the hydroxyl group to participate in or catalyze reactions at the ketone center (or vice versa) through intramolecular hydrogen bonding or temporary acetal (B89532) formation.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and rationalize observed stereochemical and regiochemical outcomes.
Exploration of Novel Derivatization and Analytical Techniques
The development of new derivatives of this compound can lead to compounds with tailored properties for various applications. Future work should systematically explore derivatization at both the hydroxyl and carbonyl sites.
| Functional Group | Potential Derivatization Reaction | Resulting Functionality | Potential Application Area |
| Hydroxyl Group | Esterification, Etherification | Esters, Ethers | Pro-drugs, polymers, liquid crystals |
| Carbonyl Group | Reductive Amination, Knoevenagel Condensation | Amines, Alkenes | Pharmaceutical intermediates, functional materials |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Rings | Tuning electronic properties, creating new analogues |
Concurrently, advanced analytical techniques must be developed for the sensitive and accurate detection and characterization of this compound and its derivatives in complex matrices. This includes the refinement of chromatographic methods (HPLC, GC-MS) and the application of advanced spectroscopic techniques like 2D-NMR and mass spectrometry for unambiguous structure elucidation.
Comprehensive Structure-Reactivity Relationship Studies with Structural Analogues
To build a comprehensive understanding of how molecular structure influences chemical behavior, systematic studies on analogues of this compound are necessary. By modifying specific parts of the molecule, researchers can probe the electronic and steric effects on its reactivity.
Key structural modifications for investigation could include:
Varying the Alkyl Chain Length: Replacing the pentanoyl group with other acyl groups (e.g., ethanoyl, heptanoyl) to study the impact of chain length on physical properties and reactivity.
Altering the Linker: Changing the position of the hydroxymethyl group on the phenyl ring (e.g., to the ortho or meta positions) to investigate the influence of substituent placement on intramolecular interactions and reactivity.
Substituting the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring to systematically tune the reactivity of both the ketone and the benzyl (B1604629) alcohol.
These studies will provide fundamental data for designing molecules with precisely controlled properties for specific applications.
Integration into Advanced Materials Science Research
The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and functional materials.
Future research in this area could explore:
Polymer Synthesis: Utilizing the compound as a monomer in polymerization reactions. The hydroxyl group can be used for polyester (B1180765) or polyurethane synthesis, while the ketone provides a site for post-polymerization modification, creating functional polymers with tunable properties.
Photoinitiators: Investigating the potential of this compound and its derivatives as photoinitiators for radical polymerization, particularly for applications in UV-curable coatings and 3D printing resins. The core structure shares features with known photoinitiators.
Self-Assembling Systems: Designing derivatives that can undergo self-assembly through hydrogen bonding and other non-covalent interactions to form supramolecular structures like gels, liquid crystals, or micelles.
By pursuing these research directions, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical entity into a versatile tool for innovation.
Q & A
Q. What are the recommended synthetic routes for 1-(4-(Hydroxymethyl)phenyl)pentan-1-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of structurally similar compounds, such as 2-Bromo-1-(4-hydroxymethyl-phenyl)-pentan-1-one, involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. For this compound:
- Step 1: Start with 4-hydroxymethylacetophenone as a precursor. Introduce the pentan-1-one chain via nucleophilic acyl substitution using valeryl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Step 2: Optimize reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or toluene) to balance reactivity and byproduct formation.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- IR Spectroscopy:
- Stretching vibrations for C=O (~1680 cm⁻¹) and O–H (~3400 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across assay systems?
Methodological Answer: Discrepancies often arise from assay-specific variables (e.g., cell lines, receptor isoforms). To address this:
- Step 1: Replicate assays using standardized conditions (e.g., HEK-293 cells expressing human receptors vs. murine models) .
- Step 2: Perform competitive binding studies with radiolabeled ligands (e.g., ³H-labeled antagonists) to quantify affinity (Kᵢ values).
- Step 3: Use molecular docking to predict binding modes. Compare with structural analogs (e.g., 4-methylphenyl derivatives) to identify steric or electronic factors affecting activity .
Case Study:
In halogenated analogs (e.g., 2-Bromo derivatives), bromine’s electron-withdrawing effect reduces receptor affinity by 30% compared to hydroxymethyl groups, highlighting substituent effects .
Q. What strategies are recommended for elucidating the metabolic pathways of this compound in vitro?
Methodological Answer:
- Phase I Metabolism:
- Phase II Metabolism:
- Identify glucuronidation using UDP-glucuronic acid. Detect conjugates via shifts in molecular ion (m/z + 176).
- Enzyme Inhibition Assays:
Q. How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?
Methodological Answer:
- Step 1: Generate a 3D structure using DFT calculations (e.g., Gaussian 09). Optimize geometry and calculate electrostatic potential surfaces .
- Step 2: Dock the compound into receptor binding sites (e.g., serotonin 5-HT₂A) using AutoDock Vina. Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp155) .
- Step 3: Synthesize derivatives with electron-donating groups (e.g., –OCH₃) at the 4-position to enhance π-π stacking. Validate predictions via SPR binding assays .
Example:
Replacing the hydroxymethyl group with methoxy (logP increase from 2.1 to 2.8) improved membrane permeability in blood-brain barrier models .
Q. How should researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Crystallization Conditions:
- Use vapor diffusion with solvents like ethanol/water (7:3 v/v). The hydroxymethyl group facilitates hydrogen-bonded networks, promoting crystal lattice formation .
- Data Collection:
- Resolve at 0.9 Å resolution to detect conformational flexibility in the pentanone chain.
- Hirshfeld Surface Analysis:
- Quantify intermolecular interactions (e.g., O–H···O bonds contribute 25% of surface contacts) .
Q. What experimental approaches can distinguish isomeric impurities in synthesized this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
